molecular formula C16H18N4O2S B5174601 N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B5174601
M. Wt: 330.4 g/mol
InChI Key: CIALLNFFNNQVLC-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with an ethylimino group (Z-configuration), an ethyl group at position 3, and a 4-oxo moiety. The acetamide side chain is linked to a 2-cyanophenyl group, introducing electron-withdrawing properties. This structural framework is associated with diverse biological activities, including antimicrobial and cytotoxic effects, as observed in related thiazolidinone derivatives . The Z-configuration of the ethylimino group is critical for molecular interactions, influencing tautomerism and stability .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-18-16-20(4-2)15(22)13(23-16)9-14(21)19-12-8-6-5-7-11(12)10-17/h5-8,13H,3-4,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIALLNFFNNQVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C#N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of a 2-cyanophenyl derivative with a thiazolidinone precursor. The reaction conditions may include:

    Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections or inflammatory diseases.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in microbial growth or inflammation.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Interference with signaling pathways that regulate cell proliferation or immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Thiazolidinone derivatives vary in substituents on the acetamide phenyl ring, the thiazolidinone core, and the imino group. Key structural analogs include:

Compound Name Substituents (Thiazolidinone/Acetamide) Molecular Formula Key Features Reference
Target Compound 3-ethyl, 2-(ethylimino), 4-oxo; 2-cyanophenyl Likely C₁₆H₁₉N₄O₂S* Z-configuration; electron-withdrawing cyano group -
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide 3-phenyl, 2-(phenylimino), 4-oxo; 4-methoxyphenyl C₂₄H₂₁N₃O₃S Electron-donating methoxy group; bulkier phenyl substituents
N-(2-Bromo-4-methylphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide 3-ethyl, 2-(ethylimino), 4-oxo; 2-bromo-4-methylphenyl C₁₆H₂₀BrN₃O₂S Bromo and methyl substituents; halogen enhances lipophilicity
N-(2-Chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide 2-(4-chlorophenylimino), 4-oxo; 2-chlorophenyl C₁₇H₁₄Cl₂N₃O₂S Dichlorinated structure; increased steric hindrance
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-benzylidene, 2-thioxo, 4-oxo; 2-methylphenyl C₁₉H₁₆N₂O₂S₂ Thioxo modification; extended conjugation via benzylidene

Key Observations:

  • Halogenation: Bromo and chloro substituents () increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Core Modifications: Thioxo (C=S) or benzylidene groups () alter electronic properties and conjugation, affecting redox activity and stability.

Pharmacological Activity

Compound Biological Activity Mechanism Reference
Target Compound Not explicitly reported (inferred) Likely cytotoxic/antimicrobial via thiazolidinone-mediated enzyme inhibition -
N-(4-Methoxyphenyl) analog Unreported activity Phenylimino groups may target kinase pathways
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide IC₅₀ = 2.1–4.8 µM against cancer cell lines Apoptosis induction via ROS generation
Compound 9c Antimicrobial (MIC = 8–32 µg/mL) Disruption of bacterial cell membrane integrity
N-(2-Bromo-4-methylphenyl) analog Unreported activity Bromine may enhance DNA intercalation potential

Trends:

  • Cytotoxicity: Electron-withdrawing groups (e.g., cyano, nitro) correlate with enhanced anticancer activity .
  • Antimicrobial Efficacy: Sulfonyl and thioxo derivatives () show improved Gram-negative bacterial inhibition.

Physicochemical Properties

Compound Melting Point (°C) pKa Solubility Reference
Target Compound Not reported ~12.9 (predicted)* Low aqueous solubility (cyano group) -
Compound 9c 260 12.9 ± 0.7 Moderate in DMSO
N-(2-Bromo-4-methylphenyl) analog Not reported 12.92 ± 0.70 Low (bromo increases hydrophobicity)

*Predicted based on analog .

Insights:

  • The target compound’s cyano group may reduce solubility compared to methoxy or hydroxyl analogs.
  • High melting points (>200°C) in thiazolidinones (e.g., ) suggest strong crystalline packing, impacting formulation strategies.

Biological Activity

N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound has a molecular formula of C16H18N4O2SC_{16}H_{18}N_4O_2S and a CAS number of 302804-61-1. Its structure consists of a thiazolidine ring, which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenyl derivatives with thiazolidinone precursors. The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the formation of the thiazolidine ring.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiazolidine derivatives against various pathogens. For instance, compounds derived from thiazolidinones have shown significant activity against both bacterial and fungal strains.

Compound MIC (μmol/mL) MBC (μmol/mL) Activity
4d10.7 - 21.421.4 - 40.2Antibacterial
4pNot specifiedNot specifiedAntifungal
3hNot specifiedNot specifiedAntifungal

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that these compounds can inhibit bacterial growth effectively at low concentrations, indicating their potential as antimicrobial agents .

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. Research shows that certain thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including human colon cancer cells (HCT116). The mechanisms by which these compounds exert their effects may include:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.
  • Disruption of cell cycle progression.

In vitro studies have demonstrated that these compounds can significantly reduce cell viability in cancer cell lines at specific concentrations, suggesting their potential as therapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology reported that thiazolidine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its effectiveness, highlighting the importance of the thiazolidine moiety in enhancing biological activity .
  • Cytotoxicity Against Cancer Cells : In another investigation, a series of thiazolidinone derivatives were tested against HCT116 cells. Results indicated that several compounds led to significant reductions in cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from thiazolidinone frameworks. Key steps include:

  • Condensation : Reacting 2-cyanoaniline with a thiazolidinone precursor (e.g., 3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl acetic acid) in the presence of a base (e.g., NaOH) and a polar solvent (e.g., ethanol) under reflux .
  • Purification : Isolation via recrystallization or column chromatography, monitored by TLC for reaction completion .
    • Critical Parameters : Temperature control (60–80°C) and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration at the thiazolidinone ring) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, S percentages to validate purity .

Q. What initial biological screening methods are employed to assess its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like α-glucosidase or tyrosine kinases using spectrophotometric methods (e.g., monitoring p-nitrophenol release at 405 nm) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthesis be optimized to enhance stereochemical purity and yield?

  • Methodological Answer :

  • Computational Design : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Stereocontrol : Employ chiral catalysts (e.g., organocatalysts) or low-temperature conditions to favor the (2Z)-isomer .
  • Flow Chemistry : Continuous flow reactors for precise control of residence time and temperature, improving reproducibility .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituents and activity) .
  • Replication Studies : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. cyanophenyl derivatives) to isolate critical functional groups .

Q. What advanced techniques elucidate the 3D structure and electronic properties?

  • Methodological Answer :

  • X-Ray Crystallography : Single-crystal analysis to resolve bond angles and confirm Z/E configurations (e.g., cyclopentylidene analogs in ).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with enzyme active sites .
  • Electron Density Maps : Hirshfeld surface analysis to study intermolecular interactions .

Q. How to investigate the mechanism of action for enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters .
  • Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for inhibitor binding .

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